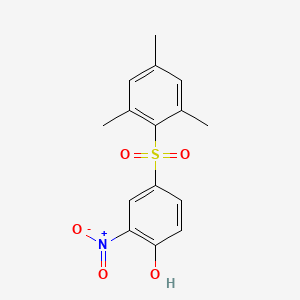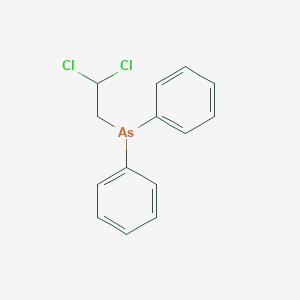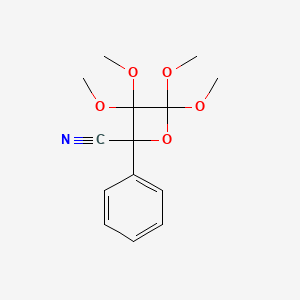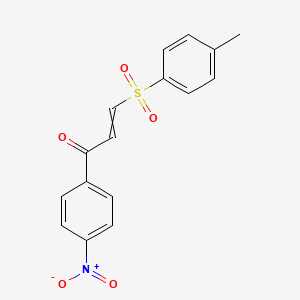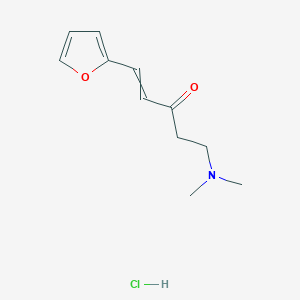
5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;hydrochloride typically involves the reaction of a furan derivative with a suitable dimethylamino compound under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one
- 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;acetate
- 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;phosphate
Uniqueness
The hydrochloride form of 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one may exhibit unique properties such as increased solubility in water, enhanced stability, and specific biological activity compared to its non-hydrochloride counterparts.
Propiedades
Número CAS |
58187-57-8 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
5-(dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11;/h3-6,9H,7-8H2,1-2H3;1H |
Clave InChI |
IEDAOEQSJCWYHM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C=CC1=CC=CO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
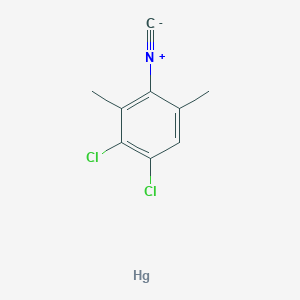

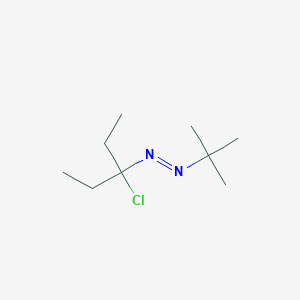

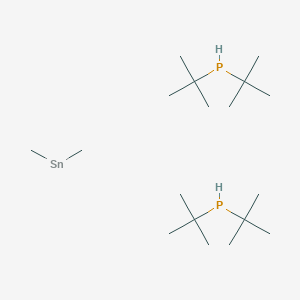
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)

